3-Chloro-7-(dipropylamino)quinoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-(dipropylamino)quinoline-8-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(dipropylamino)quinoline-8-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroquinoline and dipropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dimethylformamide (DMF). The reaction temperature and time are optimized to achieve the desired product.
Catalysts: Catalysts such as stannous chloride or indium chloride may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(dipropylamino)quinoline-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 3-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols. The reactions are typically carried out in solvents like DMF or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts like stannous chloride or indium chloride are used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and applications.
Scientific Research Applications
3-Chloro-7-(dipropylamino)quinoline-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(dipropylamino)quinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar chemical properties.
7-Chloro-4-aminoquinoline: Known for its antimicrobial activity.
3,7-Dichloroquinoline: Used in the synthesis of various heterocyclic compounds.
Uniqueness
3-Chloro-7-(dipropylamino)quinoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dipropylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
88347-04-0 |
---|---|
Molecular Formula |
C16H18ClN3 |
Molecular Weight |
287.79 g/mol |
IUPAC Name |
3-chloro-7-(dipropylamino)quinoline-8-carbonitrile |
InChI |
InChI=1S/C16H18ClN3/c1-3-7-20(8-4-2)15-6-5-12-9-13(17)11-19-16(12)14(15)10-18/h5-6,9,11H,3-4,7-8H2,1-2H3 |
InChI Key |
MMOSLNVMQXROHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C2=NC=C(C=C2C=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.